Technical Guide on the Chemical Properties of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene
Technical Guide on the Chemical Properties of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for the chemical properties of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene did not yield significant publicly available data. This technical guide will therefore focus on the closely related and well-documented isomer, 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene (CAS No. 935288-20-3) , as a representative compound of this class. The chemical properties of isomers can differ significantly.
Introduction
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is a halogenated, substituted nitrobenzene derivative. Such compounds are valuable intermediates in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of multiple functional groups—bromo, fluoro, methoxy, and nitro—on the benzene ring offers a versatile platform for a variety of chemical transformations. The bromo and fluoro groups can be utilized in cross-coupling reactions, while the nitro group can be reduced to an amine, providing a key functional handle for further derivatization in the synthesis of complex target molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.
Chemical and Physical Properties
The fundamental chemical and physical properties of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 935288-20-3[1][2][3][4] |
| Molecular Formula | C₇H₅BrFNO₃[1][2][3][4] |
| Molecular Weight | 250.02 g/mol [1][4] |
| Appearance | White or off-white powder or crystalline solid[2] |
| Purity | Typically ≥95% or ≥98% as supplied by commercial vendors[1][2][3] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. |
| Storage Conditions | Store at room temperature[1] or 2-8°C[3], sealed in a dry, dark, and well-ventilated place. |
| SMILES | COC1=CC(F)=C(--INVALID-LINK--=O)C=C1Br[1] |
| InChI Key | GTIYDLQTZFEZEA-UHFFFAOYSA-N[2] |
Spectroscopic Data
While detailed spectroscopic analyses such as ¹H NMR, ¹³C NMR, and mass spectrometry data are often provided by suppliers upon request, they are not widely available in public literature. Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data to confirm the structure and purity of the compound.
Reactivity and Chemical Behavior
The reactivity of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is dictated by its array of functional groups:
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Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. However, it activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the nitro group. The nitro group can be readily reduced to an aniline derivative using various reducing agents (e.g., SnCl₂, H₂/Pd-C), which is a common step in the synthesis of pharmaceutical intermediates.
-
Bromo Group: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and is a key handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Fluoro Group: The fluorine atom also influences the electronic properties of the benzene ring. Due to its high electronegativity, it is an electron-withdrawing group. In the context of drug design, the introduction of fluorine can often enhance metabolic stability, binding affinity, and bioavailability.
-
Methoxy Group: The methoxy group is an electron-donating group, which can influence the regioselectivity of certain reactions.
A stability and reactivity profile based on available safety data sheets is provided below.
| Parameter | Data | Reference |
| Reactivity | No data available | [5] |
| Chemical Stability | No data available | [5] |
| Possibility of Hazardous Reactions | No data available | [5] |
| Conditions to Avoid | No data available | [5] |
| Incompatible Materials | No data available | [5] |
| Hazardous Decomposition Products | No data available under normal use | [5] |
Experimental Protocols
Representative Synthesis
Reaction: Nitration of 1-Bromo-4-fluoro-2-methoxybenzene.
Materials:
-
1-Bromo-4-fluoro-2-methoxybenzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a pre-determined amount of 1-bromo-4-fluoro-2-methoxybenzene to concentrated sulfuric acid while maintaining the temperature at 0-5°C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified duration (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with ethyl acetate (or another suitable organic solvent) multiple times.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene.
Applications in Research and Drug Development
Substituted nitrobenzenes like 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene serve as crucial building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[6]
-
Scaffold for Active Pharmaceutical Ingredients (APIs): The versatile functional groups allow for sequential and regioselective modifications. The nitro group can be reduced to an amine, which is a common functional group in many APIs and can be further derivatized to form amides, sulfonamides, or participate in other coupling reactions.[6] The bromine atom provides a site for introducing molecular complexity through cross-coupling reactions, enabling the construction of diverse pharmacological scaffolds.[6]
-
Fragment-Based Drug Discovery (FBDD): This compound, or derivatives thereof, could potentially be used in fragment-based screening campaigns. The presence of a bromine atom is particularly useful for X-ray crystallography to determine the binding mode of the fragment to a target protein.
Safety and Handling
Based on available Material Safety Data Sheets (MSDS) for this compound and structurally similar chemicals, the following safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and tightly fitting safety goggles.[5] A full-face respirator may be necessary if exposure limits are exceeded or if irritation occurs.[5]
-
Handling: Handle in a well-ventilated area.[5] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[5] Use non-sparking tools to prevent fire from electrostatic discharge.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.
-
First Aid:
-
In case of inhalation: Move the victim to fresh air.
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and water.
-
In case of eye contact: Rinse with pure water for at least 15 minutes.
-
If ingested: Rinse mouth with water.
-
In all cases of exposure, seek medical attention.
Conclusion
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly for the development of novel pharmaceuticals. Its rich functionality allows for a wide range of chemical transformations, making it an important building block for constructing complex molecular architectures. While detailed experimental and spectroscopic data are not widely published, its properties can be inferred from available supplier information and data on related compounds. Proper safety and handling procedures are essential when working with this chemical.
References
- 1. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 2. 1-BROMO-5-FLUORO-4-METHOXY-2-NITROBENZENE | 661463-13-4 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum [chemicalbook.com]




